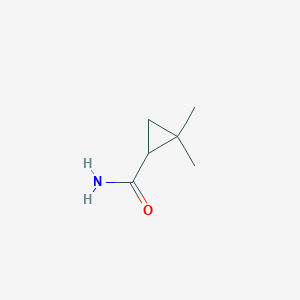

2,2-Dimethylcyclopropanecarboxamide

Description

The exact mass of the compound 2,2-Dimethylcyclopropanecarboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQRYWKYBZZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868383 | |

| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2-Dimethylcyclopropanecarboxamide CAS number

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide and Its Stereoisomers

Authored by: A Senior Application Scientist

Introduction

2,2-Dimethylcyclopropanecarboxamide is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring with gem-dimethyl substitution. This structural motif imparts unique chemical properties and stereochemical considerations that are of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center at the C1 position of the cyclopropane ring means this compound exists as a racemic mixture and as individual enantiomers, each with distinct biological activities and applications. This guide provides a comprehensive overview of the racemic mixture and its constituent enantiomers, focusing on their synthesis, properties, and applications, particularly within the realm of drug development.

The cyclopropane ring, with its inherent three-dimensionality and conformational rigidity, has become an increasingly prevalent scaffold in modern drug discovery.[1] It can offer improvements in metabolic stability, target binding potency, and membrane permeability, making cyclopropane-containing building blocks like 2,2-dimethylcyclopropanecarboxamide highly valuable to researchers and drug development professionals.[1]

Chemical Identity and Physicochemical Properties

A critical aspect of 2,2-Dimethylcyclopropanecarboxamide is its stereochemistry. It is essential to distinguish between the racemic mixture and the individual enantiomers, as they have different CAS numbers and applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,2-Dimethylcyclopropanecarboxamide (Racemic) | 1759-55-3[2][3] | C6H11NO[2][3] | 113.16[2][3] | Not specified | Not specified |

| (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4[4][5] | C6H11NO[6][4] | 113.16[6][4] | 135 - 140[6] | White or off-white crystalline powder[6] |

| (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide | 106462-18-4 | C6H11NO[7] | 113.16[7] | 135 - 139[7] | Solid[7] |

Visualization of Stereoisomers

The relationship between the racemic mixture and its enantiomers is fundamental to understanding its chemistry.

Caption: Relationship between racemic 2,2-Dimethylcyclopropanecarboxamide and its enantiomers.

Synthesis of 2,2-Dimethylcyclopropanecarboxamide

The synthesis of 2,2-dimethylcyclopropanecarboxamide can be approached through various routes, with the choice of method often depending on whether the racemic mixture or a specific enantiomer is desired.

Racemic Synthesis

A common route to the racemic mixture involves the cyclopropanation of an appropriate alkene followed by conversion of a functional group to the carboxamide. For instance, the synthesis of the precursor, 2,2-dimethylcyclopropane carboxylic acid, can be achieved via esterification, cyclopropanation, and hydrolysis of 2-methylbutenoic acid.[8]

Enantioselective Synthesis and Chiral Resolution

For applications in drug development, obtaining enantiomerically pure forms is often crucial. This can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric cyclopropanation reactions can be employed to directly synthesize an enantiomerically enriched form of the carboxylic acid precursor.[8] However, these methods can be expensive due to the use of chiral catalysts.[9]

Chiral Resolution

A widely used method for separating the enantiomers is chiral resolution. This typically involves reacting the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[8]

Biocatalysis

Biocatalytic methods offer a green and highly selective alternative for obtaining the desired enantiomer.[9] For example, specific microbial enzymes can selectively hydrolyze one enantiomer of the racemic amide, allowing for the separation of the unreacted enantiomer.[10] Lipases, such as Novozym 435, have shown high enantioselectivity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to produce the (S)-(+)-carboxylic acid.[8][11]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of enantiomerically pure 2,2-Dimethylcyclopropanecarboxamide.

Caption: Generalized synthetic pathway to enantiomers of 2,2-Dimethylcyclopropanecarboxamide.

Applications in Drug Development

The primary application of enantiomerically pure 2,2-Dimethylcyclopropanecarboxamide is as a key intermediate in the synthesis of pharmaceuticals.

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide

The (S)-(+)-enantiomer is a crucial building block for the synthesis of Cilastatin.[9][10] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[8][10]

This enantiomer is also utilized in the preparation of (Z)-2-(acylamino)-3-substituted propenoic acids, which act as inhibitors of the mammalian β-lactamase renal dipeptidase.[2][5][12] Its unique structural properties make it a valuable component in the development of analgesics and anti-inflammatory drugs, potentially enhancing their efficacy and reducing side effects.[6]

Other Applications

Beyond pharmaceuticals, 2,2-Dimethylcyclopropanecarboxamide and its derivatives have applications in:

-

Agrochemicals: It serves as a building block for herbicides and pesticides.[6]

-

Flavor and Fragrance Industry: It is used in the synthesis of flavoring agents and fragrances.[6]

-

Material Science: Its unique properties are being explored in the development of new materials.[6]

Safety and Handling

2,2-Dimethylcyclopropanecarboxamide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][13]

Recommended Safety Precautions

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid breathing dust, fumes, and vapors.[2] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air.[14]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

2,2-Dimethylcyclopropanecarboxamide, particularly its (S)-(+)-enantiomer, is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique cyclopropane structure contributes to the desirable properties of the active pharmaceutical ingredients it is used to synthesize. A thorough understanding of its stereochemistry, synthesis, and handling is essential for researchers and professionals in organic synthesis and drug development. The ongoing exploration of biocatalytic routes for its synthesis highlights a commitment to developing more sustainable and efficient chemical processes.

References

-

(S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide - ChemBK. (URL: [Link])

-

Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin - Science & Technology Review. (URL: [Link])

-

(S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem. (URL: [Link])

-

2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem. (URL: [Link])

- CN101735099B - Synthesizing method of S-(+)

-

GHS 11 (Rev.11) SDS Word 下载CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide - XiXisys. (URL: [Link])

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. (URL: [Link])

-

Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid - Patsnap Eureka. (URL: [Link])

- CN101597626A - Method for preparing (S)-(+)

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - European Journal of Medicinal Chemistry. (URL: [Link])

-

N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem. (URL: [Link])

Sources

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97 106462-18-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. kjdb.org [kjdb.org]

- 10. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 11. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]

- 12. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]

- 13. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicea.com [chemicea.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide [xixisys.com]

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide for Drug Development Professionals

Introduction

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its rigid cyclopropane core and specific stereochemistry impart unique conformational constraints that are leveraged in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, with a particular focus on its role in the development of Cilastatin, a renal dehydropeptidase inhibitor.

Physicochemical Properties

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 75885-58-4 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Melting Point | 135-140 °C | [1][3] |

| Appearance | White or off-white crystalline powder | [1] |

| Optical Rotation | [α]20/D = +78° to +88° (c=1 in Methanol) | [1] |

| Purity | ≥98% (GC) | [1] |

Synthesis Strategies: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a critical step in its utilization for pharmaceutical applications. The primary challenge lies in establishing the correct stereochemistry at the C1 position of the cyclopropane ring. Two predominant strategies are employed: chemical resolution of a racemic precursor and biocatalytic synthesis.

Chemical Synthesis via Chiral Resolution

This classical approach involves the synthesis of a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution to isolate the desired (S)-enantiomer. The separated carboxylic acid is then converted to the target amide.

Workflow for Chemical Synthesis and Resolution:

Figure 1: General workflow for the chemical synthesis and chiral resolution of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.

Experimental Protocol: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

-

Salt Formation: Dissolve racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-α-methylbenzylamine. Stir the solution to facilitate the formation of diastereomeric salts.

-

Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution. The choice of solvent and cooling rate is critical for efficient separation.

-

Isolation of the Desired Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its optical rotation.

-

Liberation of the Chiral Carboxylic Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent.

-

Extraction and Purification: Extract the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Amidation: The resulting enantiomerically pure carboxylic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Causality Behind Experimental Choices: The selection of the chiral resolving agent is paramount. The agent must form diastereomeric salts with significantly different solubilities to allow for efficient separation by fractional crystallization. The solvent system is also a key variable, as it influences the solubility of the diastereomeric salts.

Biocatalytic Synthesis

Biocatalysis offers a more direct and often more stereoselective route to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This method typically employs enzymes, such as lipases or amidases, to selectively hydrolyze one enantiomer of a racemic ester or amide, leaving the desired enantiomer untouched.

Workflow for Biocatalytic Resolution:

Figure 2: Simplified workflow for the biocatalytic resolution of racemic 2,2-Dimethylcyclopropanecarboxamide.

Experimental Protocol: Enzymatic Resolution of Racemic 2,2-Dimethylcyclopropanecarboxamide

-

Enzyme Selection and Immobilization: Select a suitable enzyme, such as an amidase from a microbial source, that exhibits high stereoselectivity for the hydrolysis of the (R)-enantiomer. The enzyme may be used as a whole-cell catalyst or in an immobilized form for easier recovery and reuse.

-

Reaction Setup: Prepare a buffered aqueous solution and add the racemic 2,2-dimethylcyclopropanecarboxamide. Introduce the selected enzyme preparation.

-

Bioconversion: Maintain the reaction mixture at an optimal temperature and pH for the enzyme's activity. Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining amide.

-

Work-up and Separation: Once the desired e.e. is reached, terminate the reaction by removing the enzyme (e.g., by filtration if immobilized). Acidify the reaction mixture to protonate the (R)-carboxylic acid.

-

Extraction and Purification: Extract the unreacted (S)-(+)-2,2-dimethylcyclopropanecarboxamide with a suitable organic solvent. The (R)-carboxylic acid will remain in the aqueous layer. Wash the organic layer, dry, and concentrate to obtain the enantiomerically enriched product. Further purification can be achieved by crystallization.

Causality Behind Experimental Choices: The key to a successful biocatalytic resolution is the identification of an enzyme with high enantioselectivity and activity under practical process conditions. Immobilization of the enzyme can significantly improve the process economics by allowing for enzyme recycling.

The Critical Role of Stereochemistry

The "(S)" designation in (S)-(+)-2,2-Dimethylcyclopropanecarboxamide refers to the absolute configuration at the chiral center (the carbon atom of the cyclopropane ring bonded to the carboxamide group) as defined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right.

This specific stereoisomer is crucial for its biological application. In the synthesis of Cilastatin, the (S)-configuration of the 2,2-dimethylcyclopropane moiety is essential for its ability to bind to the active site of the target enzyme, renal dehydropeptidase I.[1] The incorrect enantiomer would not fit correctly into the enzyme's active site, resulting in a loss of inhibitory activity.

Application in Drug Development: The Synthesis of Cilastatin

The primary application of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is as a key starting material for the synthesis of Cilastatin.[1] Cilastatin is co-administered with the broad-spectrum carbapenem antibiotic, Imipenem, to prevent its degradation by renal dehydropeptidase I, an enzyme located in the brush border of the proximal renal tubules. This inhibition increases the plasma half-life of Imipenem and reduces its nephrotoxicity.

Mechanism of Renal Dehydropeptidase I Inhibition by Cilastatin:

Figure 3: Mechanism of renal dehydropeptidase I inhibition by Cilastatin.

The (S)-(+)-2,2-dimethylcyclopropane group of Cilastatin, derived from (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, plays a critical role in mimicking the transition state of the natural substrate of dehydropeptidase I, leading to potent and specific inhibition of the enzyme.

Spectroscopic Characterization

The structural elucidation and quality control of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide rely on a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the diastereotopic methyl groups on the cyclopropane ring, as well as the protons of the cyclopropane ring and the amide group. The splitting patterns and chemical shifts provide a unique fingerprint of the molecule. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the amide, the quaternary carbon and the two methyl carbons of the dimethylcyclopropyl group, and the two CH groups of the cyclopropane ring. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending (the amide II band, around 1620 cm⁻¹). |

| Mass Spectrometry | Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.16 g/mol ). The fragmentation pattern can provide further structural information. |

Note: Specific chemical shifts and peak assignments can be found in spectral databases such as the one provided by PubChem.[1]

Conclusion

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a cornerstone chiral building block in modern pharmaceutical synthesis. Its unique structural features, when incorporated into drug molecules like Cilastatin, can lead to significant improvements in therapeutic efficacy. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for researchers and drug development professionals working in this field. The choice between chemical resolution and biocatalytic synthesis will depend on factors such as cost, scale, and desired enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is set to increase.

References

-

CUI Tianfang, JIANG Junqiang, AO Zhihua. Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review, 2012, 30(35): 74-79. [Link]

-

PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]

Sources

2,2-Dimethylcyclopropanecarboxamide molecular weight

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide: Core Properties, Synthesis, and Therapeutic Significance

Abstract

2,2-Dimethylcyclopropanecarboxamide, particularly its (S)-(+)-enantiomer, is a molecule of significant interest in the pharmaceutical and agrochemical industries. While its core molecular weight is a fundamental starting point, its true value lies in the unique structural and chemical properties imparted by the strained cyclopropane ring. This guide provides an in-depth analysis of 2,2-dimethylcyclopropanecarboxamide, covering its fundamental physicochemical properties, detailed synthetic methodologies with an emphasis on chirality, analytical characterization, and its critical role as a key intermediate in the synthesis of Cilastatin. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental properties. These data points are crucial for experimental design, from reaction stoichiometry to analytical method development.

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: 2,2-dimethylcyclopropane-1-carboxamide[1]

-

Common Synonyms: 2,2-Dimethylcyclopropane Carboxamide[4]

-

Chiral Forms: The molecule exists as a racemate and as individual enantiomers, (S)-(+)-2,2-dimethylcyclopropanecarboxamide and (R)-(-)-2,2-dimethylcyclopropane-1-carboxamide, which are functionally distinct in biological systems.[2][5]

-

CAS Numbers:

Physicochemical Properties

The quantitative properties of 2,2-dimethylcyclopropanecarboxamide are essential for its handling, purification, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 113.16 g/mol | [1][2][3][7] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 135 - 140 °C | [3][5] |

| Hydrogen Bond Donor Count | 1 | [1] |

| XLogP3-AA (Lipophilicity) | 0.4 | [1] |

| Boiling Point | 203 - 204 °C | [8] |

The Strategic Role of the Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, despite its simplicity, is a powerful tool in modern drug discovery. Its inclusion in a molecular scaffold is a deliberate choice to modulate physicochemical and pharmacological properties. Fused-cyclopropane rings are increasingly prevalent as they can confer inherent three-dimensionality, structural novelty, and unique physicochemical characteristics.[9]

The benefits of incorporating a cyclopropane ring, such as the one in 2,2-dimethylcyclopropanecarboxamide, include:

-

Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains.

-

Improved Target Binding: The rigid structure can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency.[9]

-

Increased Permeability: The compact and lipophilic nature of the cyclopropane group can improve a molecule's ability to cross cellular membranes.[9]

Caption: General workflow for synthesis and chiral separation.

Application in Drug Development: The Cilastatin Case Study

The primary driver for the large-scale production of (S)-(+)-2,2-dimethylcyclopropanecarboxamide is its role as a key intermediate in the synthesis of Cilastatin. [6]

-

Cilastatin's Mechanism of Action: Cilastatin is a renal dehydropeptidase-I inhibitor. [6]This enzyme is located in the kidneys and is responsible for breaking down certain β-lactam antibiotics, such as imipenem.

-

Synergistic Therapy: By inhibiting this enzyme, Cilastatin prevents the degradation of imipenem, increasing its plasma concentration and prolonging its antibacterial activity. The combination of Cilastatin and imipenem is a powerful therapeutic agent used to treat severe bacterial infections. [6][10]

Caption: Therapeutic pathway involving the key intermediate.

Safety and Handling

As with any laboratory chemical, proper handling of 2,2-dimethylcyclopropanecarboxamide is essential.

-

Primary Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [2]It may also cause respiratory irritation. [4][5]* Recommended PPE: Wear suitable protective clothing, gloves, and eye/face protection. [5]Use only in a well-ventilated area or in a fume hood.

-

Storage: Store at room temperature in a dry, well-sealed container. [3]

Conclusion

2,2-Dimethylcyclopropanecarboxamide is a compelling example of how a seemingly simple molecule, defined by a molecular weight of 113.16 g/mol , holds significant value in applied chemistry. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry. The critical importance of its (S)-enantiomer as a precursor to the life-saving drug Cilastatin has driven innovation in asymmetric synthesis and biocatalysis. For researchers in drug development, understanding the properties, synthesis, and applications of this key intermediate provides insight into the intricate process of creating effective pharmaceuticals.

References

-

PubChem. (n.d.). 2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Science & Technology Review. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Retrieved from [Link]

- Google Patents. (n.d.). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.

-

ChemBK. (2024). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis.

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 7. (S)-(+)-2,2,-DIMETHYLCYCLOPROPANE CARBOXAMIDE | VSNCHEM [vsnchem.com]

- 8. chembk.com [chembk.com]

- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,2-Dimethylcyclopropanecarboxamide structure and stereochemistry

An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide: Structure, Stereochemistry, and Synthesis

Introduction

2,2-Dimethylcyclopropanecarboxamide is a versatile cyclic amide intermediate recognized for its strained-ring reactivity and critical role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][] Its structure, featuring a rigid cyclopropane ring, imparts unique chemical properties that are highly valued in synthetic chemistry. The presence of a chiral center at the C1 position means the molecule exists as enantiomers, a feature of profound significance in drug development, where stereochemistry dictates biological activity. This guide provides a detailed exploration of the molecule's structure, delves into the critical aspects of its stereochemistry, outlines key synthetic and resolution methodologies, and discusses its primary applications.

Molecular Structure and Properties

The fundamental structure of 2,2-Dimethylcyclopropanecarboxamide consists of a three-membered carbon ring (cyclopropane) substituted with a carboxamide group (-CONH₂) at the C1 position and two methyl groups (-CH₃) at the C2 position. The IUPAC name for the racemic compound is 2,2-dimethylcyclopropane-1-carboxamide.[3]

The cyclopropane ring is the defining feature of the molecule, contributing to its distinct reactivity and stability.[1] This strained ring system makes the molecule a valuable intermediate in the synthesis of more complex organic structures.[1]

Core Molecular Structure

Caption: 2D structure of 2,2-Dimethylcyclopropanecarboxamide.

Physicochemical Properties

A summary of the key properties for 2,2-Dimethylcyclopropanecarboxamide and its specific enantiomers is presented below.

| Property | Racemic Mixture | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Reference |

| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO | C₆H₁₁NO | [1][3] |

| Molecular Weight | 113.16 g/mol | 113.16 g/mol | 113.16 g/mol | [1][3] |

| CAS Number | 1759-55-3 | 75885-58-4 | 106462-18-4 | [1][3][4] |

| Appearance | White to off-white crystalline powder | White or off-white crystalline powder | Solid | [1][5] |

| Melting Point | 135-140 °C | 135-140 °C | 135-139 °C | [1][4] |

| Optical Rotation | Not Applicable | +78° to +88° (c=1 in Methanol) | Not specified | [1] |

Stereochemistry: The Chiral Nature

Stereochemistry is a cornerstone of modern drug design and development.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities due to their specific interactions within chiral biological systems like enzymes and receptors.[7]

The C1 carbon atom in 2,2-Dimethylcyclopropanecarboxamide is a chiral center. It is bonded to four distinct groups: a hydrogen atom, the carboxamide group, and the C2 and C3 carbons of the cyclopropane ring, which are chemically non-equivalent. This chirality gives rise to two enantiomeric forms: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide and (R)-(-)-2,2-Dimethylcyclopropanecarboxamide.[1][4]

Caption: Enantiomers of 2,2-Dimethylcyclopropanecarboxamide.

The biological importance of this chirality is exemplified by its application in pharmaceuticals. The (S)-(+)-enantiomer is a crucial intermediate in the synthesis of Cilastatin, a renal dehydrodipeptidase inhibitor.[8][9] Cilastatin is co-administered with the broad-spectrum antibiotic imipenem to prevent its enzymatic degradation in the kidneys, thereby increasing its efficacy.[9][10] The specific stereoisomer is required for effective biological interaction.

Synthesis and Chiral Resolution

The production of enantiomerically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a key challenge for its use in pharmaceuticals. Syntheses typically begin by forming the racemic 2,2-dimethylcyclopropane carboxylic acid, which is then converted to the amide and subsequently resolved into its constituent enantiomers.[8]

General Synthetic Pathway

A common route involves the cyclopropanation of a suitable precursor to form the racemic carboxylic acid.[9] This acid is then activated, often by conversion to an acyl chloride using a reagent like thionyl chloride, and subsequently reacted with ammonia to yield the racemic carboxamide.[8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. 2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97 106462-18-4 [sigmaaldrich.com]

- 5. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE | 1759-55-3 [chemicalbook.com]

- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 7. mdpi.com [mdpi.com]

- 8. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chiral Properties of 2,2-Dimethylcyclopropanecarboxamide

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the stereochemical architecture of a molecule is not a trivial detail but a fundamental determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The seemingly subtle difference between enantiomers—non-superimposable mirror images—can manifest as a profound divergence in their interactions within the chiral environment of the human body. This guide provides a comprehensive technical exploration of the chiral properties of 2,2-dimethylcyclopropanecarboxamide, a key chiral building block in the synthesis of important pharmaceutical agents. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, resolution, analysis, and differential pharmacology of its enantiomers is paramount for the rational design and development of safe and efficacious medicines.

The Stereochemical Landscape of 2,2-Dimethylcyclopropanecarboxamide

2,2-Dimethylcyclopropanecarboxamide possesses a single stereocenter at the C1 position of the cyclopropane ring, giving rise to two enantiomers: (S)-2,2-dimethylcyclopropanecarboxamide and (R)-2,2-dimethylcyclopropanecarboxamide. The rigid, strained cyclopropane ring imparts a unique conformational constraint upon the molecule, influencing its interactions with chiral selectors and biological targets.

The (S)-enantiomer, specifically (S)-(+)-2,2-dimethylcyclopropanecarboxamide, is a crucial intermediate in the synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1] This therapeutic application underscores the stereospecificity of biological systems and highlights the industrial importance of producing the enantiomerically pure (S)-form.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The preparation of enantiomerically pure 2,2-dimethylcyclopropanecarboxamide is a key challenge and a critical step in its application. Both classical resolution of a racemic mixture and asymmetric synthesis are viable strategies.

Racemic Synthesis

A common route to racemic 2,2-dimethylcyclopropanecarboxamide involves the cyclopropanation of isobutylene with a suitable carbene precursor, followed by conversion of the resulting carboxylic acid to the amide.

Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid

A frequently employed method for obtaining the enantiomers of 2,2-dimethylcyclopropanecarboxamide involves the resolution of the corresponding racemic carboxylic acid, followed by amidation.

Protocol: Chemical Resolution using a Chiral Resolving Agent

This protocol outlines a classical approach to resolving racemic 2,2-dimethylcyclopropanecarboxylic acid using a chiral amine as the resolving agent.

-

Diastereomeric Salt Formation:

-

Dissolve one equivalent of racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add one equivalent of a chiral resolving agent, such as (R)-(-)-2-amino-1-butanol or L-carnitine oxalate, to the solution.

-

Stir the mixture at room temperature to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

Induce crystallization by cooling the solution or by the slow addition of a less polar co-solvent.

-

The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the collected diastereomeric salt crystals in water.

-

Acidify the suspension with a strong acid (e.g., HCl) to a pH of approximately 2.

-

Extract the liberated enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess (ee) of the resolved carboxylic acid using chiral HPLC or GC (see Section 3).

-

-

Amidation:

-

Convert the enantiomerically enriched carboxylic acid to the corresponding amide using standard amidation procedures (e.g., via the acid chloride or using a coupling agent like DCC or HOBt).

-

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative for chiral resolution. Lipases are commonly employed for the kinetic resolution of racemic esters of 2,2-dimethylcyclopropanecarboxylic acid.

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate

This protocol describes the use of a lipase to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer.

-

Introduce the lipase preparation (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B). The enzyme loading will need to be optimized for the specific substrate concentration.

-

-

Enzymatic Reaction:

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC or GC.

-

-

Work-up and Separation:

-

Once the desired conversion (typically around 50% for optimal ee of both products) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Acidify the aqueous phase to protonate the carboxylic acid.

-

Extract the mixture with an organic solvent. The unreacted ester will be in the organic phase, while the carboxylic acid can be extracted into an aqueous basic solution and then re-acidified and extracted.

-

-

Amidation of the Resolved Carboxylic Acid:

-

The enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid can then be converted to the desired carboxamide.

-

Stereoselective Synthesis: The Nitrile Hydratase/Amidase Cascade

A highly efficient and stereoselective route to (S)-2,2-dimethylcyclopropanecarboxamide involves a one-pot, two-step enzymatic cascade using a nitrile hydratase and an amidase.[2] This approach starts from the racemic 2,2-dimethylcyclopropanecarbonitrile.

Figure 1. Stereoselective synthesis of (S)-2,2-dimethylcyclopropanecarboxamide.

This biocatalytic cascade leverages the enantioselectivity of the enzymes. The nitrile hydratase preferentially hydrates the (S)-nitrile to the (S)-amide, while the amidase selectively hydrolyzes the (R)-amide (formed from the slower hydration of the (R)-nitrile) to the (R)-carboxylic acid. This results in a high yield and excellent enantiomeric excess of the desired (S)-amide.

Analytical Methodologies for Enantiomeric Discrimination

The accurate determination of enantiomeric purity is a cornerstone of quality control in the development of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant method for the enantioseparation of 2,2-dimethylcyclopropanecarboxamide and its precursors. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[3][4][5]

Protocol: Chiral HPLC Method for 2,2-Dimethylcyclopropanecarboxamide

This protocol provides a starting point for developing a robust chiral HPLC method. Optimization of the mobile phase composition and temperature will be necessary to achieve baseline separation.

| Parameter | Recommended Starting Conditions |

| Column | Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol |

| Ratio | 90:10 (v/v) to 70:30 (v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C (can be varied to optimize separation) |

| Detection | UV at 210 nm |

Method Development Considerations:

-

Mobile Phase Modifiers: For basic analytes, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

-

Polar Organic Mode: If solubility in normal phase is an issue, a polar organic mobile phase (e.g., acetonitrile or methanol) can be explored with compatible polysaccharide-based CSPs.

-

Reversed-Phase Mode: For analysis in aqueous matrices, reversed-phase chiral HPLC can be employed, often with cyclodextrin-based CSPs.[6]

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the enantiomeric analysis of volatile cyclopropane derivatives.[7] For 2,2-dimethylcyclopropanecarboxamide, which has limited volatility, derivatization may be necessary to improve its chromatographic properties. However, direct analysis on polar chiral capillary columns is also a possibility.

Protocol: Chiral GC Method for 2,2-Dimethylcyclopropanecarboxamide (Conceptual)

A direct chiral GC method would likely employ a high-polarity chiral stationary phase.

| Parameter | Recommended Starting Conditions |

| Column | Chiral capillary column with a polar stationary phase (e.g., a derivative of cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

Derivatization for Chiral GC:

If direct analysis is not feasible, the amide can be hydrolyzed to the carboxylic acid, which is then esterified with a chiral alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column.

Pharmacological and Toxicological Significance of Enantiomers

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology.[8] While the (S)-enantiomer of 2,2-dimethylcyclopropanecarboxamide is the biologically active precursor for Cilastatin, the pharmacological and toxicological profile of the (R)-enantiomer is not as extensively documented in publicly available literature.

The primary role of (S)-2,2-dimethylcyclopropanecarboxamide is as a key structural component of Cilastatin, which inhibits the renal enzyme dehydropeptidase I.[1] This inhibition prevents the degradation of the antibiotic imipenem, thereby increasing its efficacy.[1] It is presumed that the (S)-configuration is essential for the optimal binding and inhibition of this enzyme.

The pharmacological activity of the (R)-enantiomer is not well-characterized. In many cases, one enantiomer of a chiral drug is inactive or has a different, sometimes undesirable, pharmacological effect. The lack of detailed public information on the (R)-enantiomer of 2,2-dimethylcyclopropanecarboxamide suggests that it may be considered an impurity in the synthesis of Cilastatin. Regulatory guidelines generally require the pharmacological and toxicological properties of both enantiomers to be assessed.[8]

The Regulatory Landscape: A Global Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the development of stereoisomeric drugs.[8] The fundamental principle is that the two enantiomers of a chiral drug should be treated as separate substances unless proven otherwise.

Key regulatory expectations include:

-

Stereospecific Analysis: The use of validated stereospecific analytical methods to determine the enantiomeric purity of the drug substance and product is mandatory.

-

Pharmacological and Toxicological Characterization: The pharmacological and toxicological profiles of each enantiomer should be investigated.

-

Justification for Racemates: If a drug is to be developed as a racemate, a scientific justification must be provided.

-

Control of Chiral Impurities: The unwanted enantiomer is considered a chiral impurity, and its levels must be controlled within specified limits.

Figure 2. A generalized workflow for the development of a single enantiomer drug.

Conclusion and Future Perspectives

The chiral properties of 2,2-dimethylcyclopropanecarboxamide are of paramount importance in its application as a pharmaceutical intermediate. The stereoselective synthesis and resolution of its (S)-enantiomer are well-established processes, driven by its crucial role in the structure of Cilastatin. This guide has provided an in-depth overview of the synthetic strategies, analytical methodologies, and regulatory considerations pertinent to this chiral molecule.

Future research in this area may focus on the development of even more efficient and sustainable catalytic methods for the asymmetric synthesis of the (S)-enantiomer. Furthermore, a more detailed public characterization of the pharmacological and toxicological profile of the (R)-enantiomer would provide a more complete understanding of its chiral properties and potential biological effects. For drug development professionals, a thorough and rigorous approach to the stereochemistry of 2,2-dimethylcyclopropanecarboxamide and its derivatives will continue to be a critical component of successful and safe drug design.

References

-

Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

-

Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2011). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 716, 155–165. [Link]

-

Ali, I., & Aboul-Enein, H. Y. (2011). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In JOVE. [Link]

-

De Andrés, F., Castañeda, G., & Ríos, A. (2009). Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances. Chirality, 21(8), 751–759. [Link]

-

Doyle, E., & McLaughlin, C. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10255–10267. [Link]

-

Wikipedia contributors. (2023, November 27). Nitrile hydratase. In Wikipedia, The Free Encyclopedia. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

ChemBK. (2024, April 9). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. [Link]

-

PubChem. (n.d.). 2,2-Dimethylcyclopropanecarboxamide. [Link]

-

PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]

-

Haley, T. J., & Gidley, J. T. (1976). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. European Journal of Pharmacology, 36(1), 211–214. [Link]

-

MDPI. (2022, July 11). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4443. [Link]

-

TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]

-

ResearchGate. (n.d.). The Application of Nitrile Hydratases in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase. [Link]

-

PubChem. (n.d.). Cilastatin. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Nitrile hydratase - Wikipedia [en.wikipedia.org]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropanecarboxamide Derivatives

Abstract: The 2,2-dimethylcyclopropanecarboxamide (DMCPC) scaffold represents a quintessential "privileged structure" in modern medicinal and agricultural chemistry. Its inherent conformational rigidity and unique electronic properties, conferred by the strained three-membered ring, make it an ideal building block for creating potent and selective biologically active agents.[1][] This technical guide provides an in-depth exploration of the diverse biological activities associated with DMCPC derivatives. We will delve into their established roles as key pharmaceutical intermediates, particularly for the renal dehydrodipeptidase-I inhibitor Cilastatin, and explore their expanding applications as anticonvulsant, antimicrobial, and antiproliferative agents.[3][4][5][6] Furthermore, this guide will cover their significance in agrochemistry and provide detailed experimental protocols for their synthesis and biological evaluation, offering researchers a comprehensive resource for advancing drug discovery and development in this promising chemical space.

Section 1: The 2,2-Dimethylcyclopropanecarboxamide Core: A Foundation for Bioactivity

The utility of the DMCPC core stems from its distinct structural features. The cyclopropane ring locks the molecule into a rigid conformation, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. This rigidity, combined with the stereochemical possibilities, allows for precise three-dimensional positioning of pharmacophoric elements.

Chirality and Its Importance

Chirality is paramount in the biological activity of DMCPC derivatives. The (S)-(+)-enantiomer, in particular, is a crucial intermediate for the synthesis of several pharmaceuticals, most notably Cilastatin.[3][4][7] This stereospecificity underscores the importance of asymmetric synthesis or effective chiral resolution in producing therapeutically relevant compounds. The distinct spatial arrangement of substituents in the (S) versus the (R) enantiomer leads to differential interactions with chiral biological targets like enzymes and receptors.

Synthesis Strategies: An Overview

The generation of enantiomerically pure DMCPC derivatives is a critical challenge that has been addressed through several innovative strategies. The choice of synthetic route is often a balance between yield, cost, enantiomeric purity, and environmental impact.

-

Chemical Synthesis: Traditional methods often involve the synthesis of the racemic 2,2-dimethylcyclopropanecarboxylic acid followed by chiral resolution.[3][4] Asymmetric synthesis using chiral catalysts is another route, though it can be expensive and yield-dependent.[7] A common final step is the conversion of the carboxylic acid to an acyl chloride, followed by amination to form the desired carboxamide.[3]

-

Biocatalysis: Emerging as a superior and more sustainable approach, biocatalysis utilizes enzymes to achieve high selectivity and efficiency.[7] Lipases, nitrile hydratases, and amidases have been successfully employed for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the desired chiral intermediates, offering a greener alternative to traditional chemical methods.[4]

Section 2: Pharmaceutical Applications and Mechanisms of Action

The DMCPC scaffold is present in molecules targeting a wide array of diseases, demonstrating its versatility in drug design.

Inhibition of Renal Dehydropeptidase-I: The Cilastatin Story

The most prominent application of a DMCPC derivative is in Cilastatin. (S)-(+)-2,2-dimethylcyclopropanecarboxamide is the key chiral intermediate for the synthesis of Cilastatin.[3][4] Cilastatin is an inhibitor of dehydropeptidase-I, a renal enzyme responsible for the degradation of the carbapenem antibiotic, imipenem. By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, leading to higher and more sustained plasma concentrations and thereby enhancing its antibacterial efficacy. This synergistic relationship is a classic example of leveraging enzyme inhibition to improve the pharmacokinetic profile of a co-administered drug.

Neurological Activity: Anticonvulsant Properties

Recent research has explored the potential of DMCPC derivatives in treating neurological disorders. A study focused on the synthesis of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives identified compounds with significant anticonvulsant activity.[6] These compounds were evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.

Rationale for Experimental Choice: The MES and scPTZ tests are the cornerstones of early-stage anticonvulsant drug discovery. The MES test identifies agents that prevent seizure spread, while the scPTZ test detects compounds that elevate the seizure threshold. Using both provides a broader initial profile of a compound's potential mechanism and spectrum of activity.

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |

| 6f | 24.5 | >100 | 289.1 | 11.8 |

| 6k | 9.2 | 68.3 | 387.5 | 42.1 |

| Phenytoin | 9.5 | - | 68.5 | 7.2 |

| Data synthesized from a study on anticonvulsant DMCPC derivatives.[6] A higher Protective Index (TD₅₀/ED₅₀) indicates a better safety margin. |

Compound 6k emerged as particularly promising, with a potent MES activity and a protective index significantly greater than the standard drug phenytoin, suggesting a wide therapeutic window.[6]

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents has led researchers to explore DMCPC derivatives. In one study, a series of fifty-three amide derivatives containing a cyclopropane ring were synthesized and evaluated for their in vitro activity against pathogenic bacteria and fungi.[8] Several compounds demonstrated moderate to excellent activity.

-

Antibacterial Activity: Four compounds showed moderate activity against Staphylococcus aureus and three against Escherichia coli.[8]

-

Antifungal Activity: Nine compounds were active against Candida albicans, with three exhibiting excellent activity (MIC₈₀ = 16 μg/mL).[8]

Molecular docking studies suggested that the most potent antifungal compounds achieve their effect by binding to the CYP51 protein, a crucial enzyme in fungal ergosterol biosynthesis.[8] This enzyme is a well-validated target for azole antifungal drugs, and its inhibition disrupts the integrity of the fungal cell membrane.

| Compound ID | Target Organism | MIC (μg/mL) |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

| Minimum Inhibitory Concentration (MIC) data for the most potent antifungal DMCPC derivatives.[8] |

Emerging Target: Fatty Acid Amide Hydrolase (FAAH) Inhibition

While not exclusively focused on the 2,2-dimethyl substitution, carboxamide derivatives are a major class of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[9][10] Inhibiting FAAH increases the endogenous levels of these lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[11][12] This mechanism offers a therapeutic strategy for pain, inflammation, and anxiety without the psychoactive side effects associated with direct CB1 agonists.[9][11] The DMCPC scaffold could be integrated into FAAH inhibitor design to impart favorable properties such as metabolic stability and optimized binding geometry.

Section 3: Agrochemical Applications

The cyclopropanecarboxamide core is a well-established feature in agricultural chemistry, particularly in the development of synthetic pyrethroid insecticides.[13] These compounds are analogs of the natural pyrethrins found in chrysanthemums. Their mechanism of action involves targeting the voltage-gated sodium channels in insect neurons, forcing them to remain open and causing paralysis and death. Derivatives such as (1R,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide are related to potent insecticides like permethrin.[14] The 2,2-dimethylcyclopropane moiety is critical for the correct stereochemistry and potency of these pesticides.[13]

Section 4: Key Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and reproducible. The following are representative methodologies for the synthesis and evaluation of DMCPC derivatives.

Protocol: Synthesis of a DMCPC Derivative via the Acyl Chloride Method

This protocol describes a general, two-step process for converting 2,2-dimethylcyclopropanecarboxylic acid into its corresponding carboxamide.[3]

Step 1: Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride

-

Dissolve 114 g (1.0 mol) of 2,2-dimethylcyclopropanecarboxylic acid in 500 mL of dichloromethane in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add 1.0 g of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the mixture to reflux (approx. 40°C).

-

Slowly add 125 g (1.05 mol) of thionyl chloride dropwise over 30-60 minutes.

-

Continue refluxing for 5 hours, monitoring the reaction by TLC or GC until the starting carboxylic acid is consumed.

-

The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 2: Amination to Form 2,2-Dimethylcyclopropanecarboxamide

-

Cool the acyl chloride solution to 0-5°C in an ice bath.

-

Slowly add the solution to a stirred, cooled vessel containing a molar excess of concentrated aqueous ammonia (e.g., 500 mL of 28% NH₃). The temperature should be maintained below 10°C.

-

Stir the resulting biphasic mixture vigorously for 1-2 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,2-dimethylcyclopropanecarboxamide, which can be purified by recrystallization or column chromatography.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add 100 μL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.

-

Add 100 μL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Add 100 μL of the diluted inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Section 5: Structure-Activity Relationship (SAR) Insights

Analysis of the various biological activities provides key insights into the structure-activity relationships of DMCPC derivatives.

-

Amide Substitutions (R1): The nature of the substituent on the amide nitrogen is a primary determinant of biological activity. For anticonvulsant activity, substituted hydrazinecarboxamido moieties proved effective.[6] In antimicrobial agents, a wide range of aryl and alkyl groups were introduced here to modulate lipophilicity and target engagement.[8][15]

-

Cyclopropane Substitutions (R2): While this guide focuses on the 2,2-dimethyl core, substitutions at the 3-position are critical in other contexts. For pyrethroid pesticides, a dihalovinyl group at this position is essential for insecticidal potency.[14]

-

Stereochemistry: As discussed, the absolute configuration at the C1 position is often non-negotiable for specific targets. The (S) configuration is required for the intermediate leading to Cilastatin, highlighting a strict stereochemical requirement by the target enzyme.[4]

Section 6: Future Outlook and Conclusion

The 2,2-dimethylcyclopropanecarboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. Its proven success as a key component of Cilastatin provides a strong validation of its utility. The emerging data on its derivatives as potent anticonvulsant and antimicrobial agents suggest that the full potential of this structural motif has yet to be realized.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions at the amide nitrogen and exploring modifications to the cyclopropane ring to identify new biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the observed anticonvulsant and antimicrobial activities to enable rational, target-based drug design.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

References

- Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review.

- (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. Chem-Impex.

- Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (CN101735099B).

- Derivatives of 2,2-dimethyl 3(2-fluoro vinyl) cyclopropane carboxylic acid, their preparation process and their use as pesticides. (US20030008913A1).

- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.

- (1R,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

- NOVEL DERIVATIVES OF 2,2-DIMETHYL CARBOXYLIC CYCLOPROPANE CYCLOPROPANE CARRYING IN 3 A SATURATED HALOGENATED CHAIN, THEIR PREPARATION PROCESS AND THEIR APPLICATION AS PESTICIDES. (FR2607133B1).

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- (S)-2,2-Dimethylcyclopropanecarboxamide. PubChem.

- 2,2-Dimethylcyclopropanecarboxamide. PubChem.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

- Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. (2012). Medicinal Chemistry Research.

- 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE. BOC Sciences.

- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2024).

- Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. (2014). British Journal of Pharmacology.

- FAAH inhibitors in the limelight, but regrettably. (2016). British Journal of Pharmacology.

- Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. (2015). Pharmaceuticals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kjdb.org [kjdb.org]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US20030008913A1 - Derivatives of 2,2-dimethyl 3(2-fluoro vinyl) cyclopropane carboxylic acid, their preparation process and their use as pesticides - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,2-Dimethylcyclopropanecarboxamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Dimethylcyclopropanecarboxamide, a key intermediate in pharmaceutical synthesis. While publicly available quantitative solubility data is limited, this document synthesizes foundational principles of amide solubility, structural analysis, and predictive frameworks to offer researchers, scientists, and drug development professionals a robust understanding of its behavior in organic solvents. A detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise data tailored to their specific applications. This guide is structured to deliver not just procedural steps, but the causal reasoning behind experimental design, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2,2-Dimethylcyclopropanecarboxamide

2,2-Dimethylcyclopropanecarboxamide is a vital building block in modern synthetic chemistry. Its unique strained cyclopropane ring and chiral center make it a valuable precursor in the synthesis of complex organic molecules with enhanced biological activity.[1] A notable application is its role as a key intermediate in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[2]

The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification (e.g., crystallization), and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization, yield maximization, and the development of robust and scalable synthetic routes in pharmaceutical and agrochemical industries.[1]

Molecular Structure and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of 2,2-Dimethylcyclopropanecarboxamide presents a fascinating interplay of polar and non-polar characteristics that dictate its interaction with different solvent classes.

-

The Amide Functional Group: As a primary amide, the molecule features a carbonyl group (C=O) and an N-H group. The electronegative oxygen and nitrogen atoms create dipoles, allowing the molecule to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen).[3][4] This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents.

-

The Cyclopropyl Ring and Dimethyl Substitution: The hydrocarbon framework, consisting of the cyclopropyl ring and two methyl groups, is non-polar. This lipophilic character contributes to its solubility in less polar organic solvents. The compact and rigid nature of the cyclopropane ring, however, differentiates it from more flexible aliphatic chains.

The balance between the polar amide head and the non-polar hydrocarbon tail suggests that 2,2-Dimethylcyclopropanecarboxamide will exhibit a broad, but nuanced, solubility profile across a range of organic solvents.

Quantitative and Qualitative Solubility Data

A comprehensive search of the available scientific literature reveals a scarcity of publicly accessible, quantitative solubility data for 2,2-Dimethylcyclopropanecarboxamide. However, qualitative statements and a key research abstract provide valuable insights.

Qualitative Data: The compound is qualitatively described as being soluble in methanol.[5][6][7]

Published Research (Abstract): A study by Zhang et al. reports the measurement of the solubility of (S)-(+)-2,2-dimethylcyclopropane carboxamide in toluene, dichloromethane, trichloromethane, ethyl acetate, and ethanol at various temperatures using a laser monitoring technique.[2] While the full dataset is not available, this publication confirms that experimental data exists and highlights these solvents as relevant systems for this compound.

Predicted Solubility Profile: Based on the molecular structure and general principles of amide solubility, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amide group can engage in strong hydrogen bonding with the solvent's hydroxyl groups. Methanol is confirmed as a good solvent.[5][6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the amide's N-H protons. The carbonyl group of the amide can also interact via dipole-dipole forces. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. The abstract by Zhang et al. confirms solubility studies in these solvents.[2] |

| Aromatic | Toluene | Low to Moderate | As a non-polar solvent, toluene's interaction will primarily be with the non-polar hydrocarbon portion of the molecule. The polar amide group will limit solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Low | The significant polarity of the amide functional group will result in poor miscibility with non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of public data, researchers can employ the following robust, self-validating protocol to determine the equilibrium solubility of 2,2-Dimethylcyclopropanecarboxamide. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment

-

2,2-Dimethylcyclopropanecarboxamide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with precise temperature control

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,2-Dimethylcyclopropanecarboxamide to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration (Trustworthiness Pillar):

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is best practice to definitively establish the equilibration time. This self-validation step ensures the measured solubility is the true equilibrium value.

-

-

Sample Preparation and Analysis:

-